3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
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Overview
Description
3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a benzoyl group, and a sulfamoyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with methyl phenyl sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- **3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
- **3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylic acid
- **3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-26(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)23(28)25-20-18-9-5-6-10-19(18)31-21(20)22(24)27/h2-14H,1H3,(H2,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOJWDNGNGTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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